Diisononyl Phthalate-d4

Overview

Description

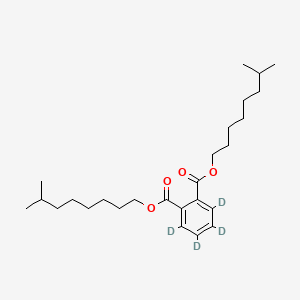

Diisononyl Phthalate-d4 (DINP-d4) is a variant of Diisononyl Phthalate (DINP), a commonly used plasticizer . It is a mixture of C9 isomers and is often used in a variety of plastic items . The empirical formula is C26D4H38O4 and it has a molecular weight of 422.63 .

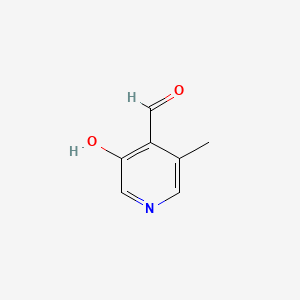

Molecular Structure Analysis

The molecular structure of Diisononyl Phthalate-d4 is similar to that of Diisononyl Phthalate, with the difference being the presence of deuterium (D) atoms .

Physical And Chemical Properties Analysis

Diisononyl Phthalate-d4 is a clear, water-insoluble liquid . It has a density of 0.98 g/cm³ . More specific physical and chemical properties such as boiling point, melting point, and solubility in various solvents are not provided in the search results.

Scientific Research Applications

Environmental Biodegradation Studies

Biodegradation of DINP by Saline Soil Bacteria DINP-d4 can be used to trace the biodegradation pathways of DINP in environmental studies. A study demonstrated that a consortium of saline soil bacteria could degrade DINP, and the use of DINP-d4 would allow for precise tracking of degradation products and rates .

Toxicological Research

Assessing Metabolites in Toxicology: In toxicological studies, DINP-d4 serves as a stable internal standard for quantifying DINP metabolites in biological samples. This helps in understanding the metabolic breakdown and potential toxic effects of DINP exposure .

Analytical Chemistry

Improving Accuracy of Analytical Methods: DINP-d4 is used as a calibration standard in mass spectrometry to improve the accuracy of analytical methods for detecting and quantifying DINP in various matrices, such as environmental samples or consumer products .

Material Science

Studying Polymer Aging and Leaching: Researchers use DINP-d4 to study the aging process of polymers and the leaching of plasticizers from them. By incorporating DINP-d4 into polymers, scientists can monitor its migration and eventual release into the environment .

Endocrine Disruption Research

Endocrine Disruptor Identification: DINP-d4 aids in the identification of endocrine-disrupting chemicals. It is used as a reference compound in assays to determine the endocrine-disrupting potential of related phthalates .

Food Safety

Migration Studies in Food Packaging: DINP-d4 is utilized in research on the migration of plasticizers from food packaging into food. Its stable isotopic label ensures that it can be distinguished from naturally occurring isotopes, providing accurate migration assessments .

Ecotoxicology

Aquatic Toxicity Testing: The compound is employed in ecotoxicology to assess the impact of DINP on aquatic life. DINP-d4’s stable isotopic label allows for the study of its bioaccumulation and effects on aquatic organisms .

Industrial Process Monitoring

Tracing Industrial Emissions: In industrial settings, DINP-d4 can be used to trace the emissions of DINP from manufacturing processes. This helps in evaluating the environmental impact and implementing control measures .

Mechanism of Action

Target of Action

Diisononyl Phthalate (DINP) is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . It is incorporated into the PVC polymer matrix to impart flexibility and workability, making it a crucial component in a wide range of consumer goods .

Mode of Action

DINP interacts with its targets (PVC plastics, copolymers, and resins) by being incorporated into the polymer matrix. This interaction imparts flexibility and workability to the products, enhancing their mechanical properties .

Biochemical Pathways

The biodegradation of DINP involves de-esterification and β-oxidation processes . During this process, DINP is broken down into several compounds, including monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate .

Result of Action

The primary result of DINP’s action is the production of flexible and workable PVC plastics, copolymers, and resins . It’s important to note that exposure to dinp has been associated with potential health effects, making its use a matter of concern .

Action Environment

Its release during production, use, and disposal should be minimized to reduce potential environmental effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

bis(7-methyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3/i11D,12D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGXOJOCNVPFY-ODMBGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747689 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisononyl Phthalate-d4 | |

CAS RN |

1332965-90-8 | |

| Record name | Bis(7-methyloctyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)